molecular formula C19H17N3O3 B11119251 N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11119251
M. Wt: 335.4 g/mol
InChI Key: APKRYBSWIIRMJK-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Oxadiazoles are known for their antimicrobial, antiviral, and anticancer properties . This compound could be a candidate for drug development targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Oxadiazole derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A basic oxadiazole structure with similar reactivity.

    1,3,4-Oxadiazole: Another oxadiazole isomer with different electronic properties.

    Benzoxazole: A similar heterocyclic compound with an oxygen and nitrogen atom in a six-membered ring.

Uniqueness

N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C19H17N3O3/c23-17(20-15-8-9-15)12-24-16-10-6-14(7-11-16)19-21-18(22-25-19)13-4-2-1-3-5-13/h1-7,10-11,15H,8-9,12H2,(H,20,23)

InChI Key

APKRYBSWIIRMJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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